Cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole is a nitrogen-containing heterocyclic compound notable for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is classified under the category of pyrroles, which are five-membered aromatic rings containing one nitrogen atom. The specific structural configuration of cis-5,5-difluorooctahydrocyclopenta[c]pyrrole includes two fluorine atoms substituted at the 5-position, contributing to its chemical properties and reactivity.
The compound can be sourced from chemical suppliers such as Advanced ChemBlocks, which provides detailed information about its structure, purity, and availability. The International Union of Pure and Applied Chemistry (IUPAC) designation for this compound is rel-(3aR,6aS)-4,4-difluorooctahydrocyclopenta[c]pyrrole. Its molecular formula is C7H11F2N, with a molecular weight of approximately 147.17 g/mol. The compound is classified as a fluorinated heterocycle, which is significant in the development of pharmaceuticals due to the influence of fluorine on biological activity.
The synthesis of cis-5,5-difluorooctahydrocyclopenta[c]pyrrole can involve various methodologies, typically focusing on the introduction of fluorine substituents into the cyclopentapyrrole framework. One common approach is through the use of fluorinating agents in a controlled reaction environment to ensure selectivity at the desired positions on the ring.
The molecular structure of cis-5,5-difluorooctahydrocyclopenta[c]pyrrole features a bicyclic system with a saturated cyclopentane ring fused to a pyrrole ring. The stereochemistry is critical; the "cis" designation indicates that substituents are on the same side of the ring system.
FC1(F)CC[C@]2([H])CNC[C@@]21[H]
This configuration contributes to its unique chemical behavior and potential reactivity in various chemical processes.
Cis-5,5-difluorooctahydrocyclopenta[c]pyrrole can participate in several chemical reactions typical for pyrrole derivatives:
These reactions are crucial for exploring further functionalization or modification pathways for applications in drug discovery or materials science.
The mechanism of action for cis-5,5-difluorooctahydrocyclopenta[c]pyrrole largely depends on its interactions with biological targets or other chemical species:
Understanding these mechanisms is essential for predicting how this compound might behave in biological systems or under different experimental conditions.
Cis-5,5-difluorooctahydrocyclopenta[c]pyrrole exhibits several notable physical and chemical properties:
These properties are crucial for determining suitable applications in research and industry.
Cis-5,5-difluorooctahydrocyclopenta[c]pyrrole has potential applications across various scientific domains:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4